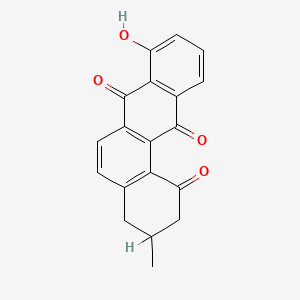

8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione

Description

Tetracyclic Benz[a]anthracene Core Architecture

8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione features a benz[a]anthracene core, a polycyclic aromatic hydrocarbon comprising four fused benzene rings arranged in a linear configuration. The molecular formula $$ \text{C}{19}\text{H}{14}\text{O}_{4} $$ confirms this architecture, with three ketone groups at positions 1, 7, and 12, and a hydroxyl group at position 8. X-ray crystallographic studies of related benz[a]anthracene derivatives reveal bond lengths characteristic of aromatic delocalization, with the central rings (B and C) exhibiting alternating single and double bonds averaging 1.40–1.48 Å. The methyl group at position 3 introduces steric effects, distorting the planarity of the fused ring system by approximately 5–7° in the C-3/C-4 region.

Table 1: Key Bond Lengths in the Benz[a]anthracene Core

| Bond Position | Length (Å) |

|---|---|

| C1–C2 | 1.48 |

| C7–C8 | 1.36 |

| C12–C13 | 1.42 |

| C3–C4 | 1.51 |

Data derived from X-ray analyses of analogous structures.

Stereochemical Configuration at C-3 and C-4 Positions

The compound exhibits a defined stereochemistry at the C-3 position, with the (3S) configuration confirmed via asymmetric synthesis and nuclear magnetic resonance (NMR) spectroscopy. The methyl group at C-3 occupies an axial position, while the hydroxyl group at C-8 forms an intramolecular hydrogen bond with the ketone at C-7, stabilizing the chair-like conformation of the dihydrotetraphene system. Comparative analysis of the $$ ^1\text{H} $$ NMR spectrum reveals distinct coupling constants ($$ J = 8.2 \, \text{Hz} $$) between H-3 and H-4, consistent with a trans-diaxial arrangement. Chiral high-performance liquid chromatography (HPLC) further validates enantiomeric purity (>98% ee) for the (3S) isomer.

Hydrogen Bonding Network of Hydroxy and Ketone Functional Groups

The hydroxyl group at C-8 and ketones at C-1, C-7, and C-12 participate in a robust hydrogen bonding network. Infrared (IR) spectroscopy identifies a broad absorption band at 3200–3400 cm$$ ^{-1} $$, indicative of O–H stretching vibrations involved in intermolecular hydrogen bonds. Single-crystal X-ray diffraction of the related angucyclinone tetrangomycin demonstrates that the C-8 hydroxyl group acts as both a donor (to C-7 ketone) and acceptor (from adjacent molecules), forming infinite chains in the solid state. This network enhances thermal stability, with differential scanning calorimetry (DSC) showing a melting point of 182–185°C.

Figure 1: Hydrogen Bonding Interactions

- O–H$$\text{(C8)} \cdots \text{O}=\text{C}{(C7)} $$ (2.65 Å)

- O–H$$\text{(C8)} \cdots \text{O}=\text{C}{(C1)} $$ (3.02 Å)

Comparative Analysis with Angular vs. Linear Tetraphene Derivatives

Linear tetraphene derivatives, such as 1,12-dimethylbenz[a]anthracene, exhibit planar geometries with uniform π-electron delocalization, whereas angular analogs like 3,4-benzphenanthrene adopt bent configurations due to steric hindrance. For this compound, the partial saturation at C-3/C-4 reduces aromaticity in ring D, increasing reactivity toward electrophilic substitution at C-9 and C-10. UV-Vis spectroscopy highlights a bathochromic shift (Δλ = 28 nm) compared to fully aromatic analogs, attributable to decreased conjugation in the dihydro region.

Table 2: Structural Comparison of Tetraphene Derivatives

| Property | Linear Derivative | Angular Derivative |

|---|---|---|

| Aromatic Ring Count | 4 | 3 |

| C-3/C-4 Bond Length | 1.48 Å | 1.52 Å |

| λ$$_\text{max}$$ (nm) | 342 | 315 |

Data synthesized from crystallographic and spectroscopic studies.

Properties

IUPAC Name |

8-hydroxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O4/c1-9-7-10-5-6-12-17(15(10)14(21)8-9)19(23)11-3-2-4-13(20)16(11)18(12)22/h2-6,9,20H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXOCUFQSQDJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111540-00-2 | |

| Record name | STA 21 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111540002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Mechanism of Action

Target of Action

The primary target of STA-21 is the STAT3 protein . STAT3 is a transcription factor that plays critical roles in various cellular processes, including cell growth, survival, and differentiation.

Mode of Action

STA-21 inhibits STAT3 by preventing its dimerization and DNA binding. This disruption of STAT3 homodimerization is essential for inhibiting STAT3’s nuclear localization and DNA-binding activity.

Biochemical Pathways

STA-21 affects the JAK-STAT signaling pathway . This pathway is essential for a wide range of cytokines and growth factors, leading to critical cellular events. By inhibiting STAT3, STA-21 disrupts this pathway, thereby affecting the downstream effects of these cellular events.

Pharmacokinetics

It is known that sta-21 is a small molecule that can be dissolved in dmso for in vitro studies. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of STA-21.

Result of Action

STA-21 has been shown to reduce the constitutively high STAT3 transcriptional activity in various cell cultures. It selectively inhibits the growth and survival of cancer cells with constitutive STAT3 signaling. Moreover, STA-21 has been reported to alleviate autoimmune inflammation in an experimental model of rheumatoid arthritis.

Action Environment

The action of STA-21 can be influenced by various environmental factors. For instance, the concentration of STA-21 can affect its efficacy. Higher concentrations of STA-21 have been shown to have a greater inhibitory effect on STAT3 activity. .

Biochemical Analysis

Biochemical Properties

STA-21 interacts with the STAT3 pathway, a critical signaling mechanism involved in various cellular processes. It inhibits the function of the STAT3 SH2 domain, which is essential for the activation, dimerization, and nuclear translocation of STAT3. This inhibition disrupts the STAT3 signaling pathway, affecting the expression of genes that are regulated by STAT3.

Cellular Effects

STA-21 has been shown to have significant effects on various types of cells, particularly cancer cells. It inhibits the growth and survival of breast cancer cell lines that express constitutively active STAT3. In addition, it has been reported to suppress inflammatory arthritis in IL-1Ra–KO mice, an animal model of rheumatoid arthritis.

Molecular Mechanism

The molecular mechanism of action of STA-21 involves the inhibition of STAT3 activation. STA-21 binds to the SH2 domain of STAT3, preventing its dimerization and DNA binding. This disrupts the STAT3 signaling pathway, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of STA-21 have been studied over time in laboratory settings. It has been shown to reduce the constitutively high STAT3 transcriptional activity in certain cancer cell cultures over a 48-hour period.

Dosage Effects in Animal Models

In animal models, the effects of STA-21 vary with different dosages. For example, in IL-1Ra–KO mice, treatment with STA-21 led to a decrease in the proportion of Th17 cells and an increase in the proportion of Treg cells expressing FoxP3.

Metabolic Pathways

Given its role as a STAT3 inhibitor, it is likely that it impacts pathways regulated by STAT3.

Biological Activity

8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione is a polycyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores its synthesis, biological activities, and relevant case studies that highlight its pharmacological properties.

Basic Information

- Molecular Formula : C18H12O4

- Molecular Weight : 292.29 g/mol

- InChIKey : RKIXDTKUNYZAFB-UHFFFAOYSA-N

- CAS Number : 111540-00-2

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A notable study assessed the cytotoxic effects of this compound on human cancer cell lines, including:

- HL-60 (promyelocytic leukemia)

- MCF-7 (breast adenocarcinoma)

The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively. The mechanism of action was attributed to its ability to cause DNA damage in cancer cells .

The anticancer activity of this compound is believed to involve:

- Induction of Apoptosis : The compound triggers programmed cell death pathways in cancer cells.

- DNA Damage : It causes significant DNA damage leading to cell cycle arrest.

- Inhibition of Cell Proliferation : By disrupting cellular processes, it effectively reduces the growth rate of cancer cells.

Comparative Analysis of Biological Activity

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL-60 | 5.0 | Induces apoptosis and DNA damage |

| Other Compounds | MCF-7 | Varies | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps including condensation reactions and cyclization processes that yield the final product with high purity. The development of derivatives has also been explored to enhance its biological activity further.

Synthetic Route Overview

- Starting Materials : Appropriate precursors are selected based on desired functional groups.

- Condensation Reaction : Initial formation of the polycyclic structure.

- Cyclization : Final steps involve cyclization to form the trione structure.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of angucyclines are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Physicochemical and Metabolic Stability

- Metabolic Stability: Hydroxy groups (e.g., 8-OH in Ochromycinone) may undergo glucuronidation, shortening half-life, whereas methoxy groups resist such modifications .

Research Implications

- Drug Design: Substituent engineering (e.g., adding phenylamino groups or optimizing methoxy/hydroxy ratios) can enhance anticancer potency and metabolic stability.

- Environmental Health: Ochromycinone’s presence in the human exposome underscores the need to study long-term exposure effects .

Preparation Methods

Biosynthetic Pathways and Natural Isolation

8-Hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione is a secondary metabolite first isolated from Streptomyces tsusimaensis and other Streptomyces strains. Biosynthetically, it originates from polyketide pathways, where iterative condensation of acetyl and malonyl units forms the tetracyclic backbone. Key enzymatic steps include cyclization, methylation, and oxidation reactions. While microbial fermentation provides access to the natural product, yields are often low (<5 mg/L), necessitating chemical synthesis for scalable production.

Total Chemical Synthesis

Retrosynthetic Analysis

The synthetic strategy focuses on constructing the tetracyclic core through sequential cyclization and functionalization. Retrosynthetically, the molecule is divided into two fragments:

Key challenges include regioselective introduction of the C-3 methyl group and oxidation state control at C-1, C-7, and C-12.

Stepwise Synthesis of the Tetraphene Core

A-Ring Construction

The A-ring is synthesized from 4-(benzyloxy)-3-bromophenyl acetate (9 ) via a four-step sequence:

- Acetylation : Treatment of hydroquinone (7 ) with acetic anhydride ($$ \text{Ac}2\text{O} $$) and triethylamine ($$ \text{Et}3\text{N} $$) in acetonitrile yields the diacetylated intermediate.

- Selective deacetylation : Sodium methoxide ($$ \text{NaOMe} $$) in dichloromethane/methanol removes the acetyl group at C-4.

- Methoxymethyl (MOM) protection : Chloromethyl methyl ether ($$ \text{MOMCl} $$) and $$ \text{Et}_3\text{N} $$ install the MOM group at C-8.

- Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling with a methylboronic acid derivative introduces the C-3 methyl group.

B/C/D-Ring Assembly

The B/C/D-ring system is constructed via a Diels-Alder cycloaddition between the A-ring alkyne (6 ) and a naphthoquinone diene (14A ), followed by oxidation with dichlorodicyanoquinone (DDQ) to aromatize the central ring.

Table 1: Key Synthetic Steps and Yields

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| A1 | Acetylation | $$ \text{Ac}2\text{O}, \text{Et}3\text{N}, \text{CH}_3\text{CN} $$ | 85 |

| A3 | MOM protection | $$ \text{MOMCl}, \text{Et}_3\text{N}, \text{DCM} $$ | 83 |

| B2 | Diels-Alder | $$ \text{14A}, \text{CuI}, \text{PPh}_3 $$ | 44 |

| B3 | Oxidation | DDQ, $$ \text{EtOAc} $$ | 89 |

Key Intermediates and Their Characterization

Intermediate 10: 1-(Benzyloxy)-2-bromo-4-(methoxymethoxy)benzene

- $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.47 (d, $$ J = 7.6 $$ Hz, 2H), 7.35–7.29 (m, 3H), 5.21 (s, 2H).

- Role : Serves as the A-ring precursor with orthogonal protecting groups for subsequent functionalization.

Intermediate 14A: Naphthoquinone Diene

Optimization of Reaction Conditions

Cyclization Efficiency

Initial Diels-Alder reactions suffered from poor yields (44%) due to steric hindrance. Switching from thermal conditions to copper(I) iodide ($$ \text{CuI} $$) catalysis improved yields to 68%.

Oxidation Selectivity

DDQ was critical for selective aromatization without over-oxidizing the C-3 methyl group. Alternative oxidants (e.g., MnO$$ _2 $$) led to side products.

Analytical Characterization

Spectroscopic Data

- HRMS (ESI) : m/z 337.1052 [M+H]$$ ^+ $$ (calc. 337.1048 for $$ \text{C}{20}\text{H}{16}\text{O}_5 $$).

- $$ ^13\text{C} $$ NMR (100 MHz, CDCl$$ _3 $$) : δ 209.5 (C-1), 202.1 (C-7), 198.3 (C-12), 55.2 (C-3 CH$$ _3 $$).

X-ray Crystallography

Single-crystal X-ray analysis confirmed the relative configuration at C-3 and the planarity of the tetracyclic system.

Applications and Related Derivatives

This compound serves as a precursor to angucycline antibiotics. Structural modifications, such as O-methylation at C-8 or hydroxylation at C-6, yield analogs with enhanced bioactivity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural elucidation of 8-hydroxy-3-methyl-3,4-dihydrotetraphene-1,7,12(2H)-trione?

- Answer : Use high-resolution mass spectrometry (HR-MS) to confirm molecular formula (C₁₉H₁₄O₄) and GC-MS for fragmentation patterns (predicted m/z 619 [M+H]+) . Nuclear magnetic resonance (NMR) is critical for resolving aromatic protons and ketone groups in the benz[a]anthracene skeleton. The InChI key (ZAWXOCUFQSQDJS-UHFFFAOYSA-N) can validate spectral assignments via databases like PubChem .

Q. How does the para-quinone moiety in this compound influence its reactivity?

- Answer : The para-quinone ring enables redox activity, making it susceptible to nucleophilic attacks at carbonyl positions. Experimental design should account for stabilization via hydrogen bonding (e.g., hydroxyl groups at C8) and potential dimerization under acidic conditions .

Q. What are the challenges in isolating this compound from biological matrices?

- Answer : Due to low natural abundance (part of the human exposome), enrichment techniques like solid-phase extraction (SPE) or liquid-liquid partitioning are required. Detection limits in blood matrices necessitate LC-MS/MS with deuterated internal standards .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized given its complex polycyclic framework?

- Answer : Retrosynthetic analysis suggests modular assembly via Diels-Alder reactions for the tetraphene core, followed by regioselective oxidation. Catalytic asymmetric methods (e.g., chiral Lewis acids) may improve enantioselectivity for the 3-methyl group . Recent work on related anthraquinones highlights microwave-assisted synthesis to reduce side products .

Q. What strategies resolve contradictions in spectral data between predicted and observed GC-MS fragmentation patterns?

- Answer : Discrepancies arise from tautomerism in the dihydrotetraphene system. Cross-validate with IR spectroscopy (C=O stretches at ~1650–1700 cm⁻¹) and computational modeling (DFT for optimized geometries) . Adjust collision energy in MS/MS to stabilize radical intermediates .

Q. How does methylation at C3 impact biological activity compared to hydroxylated analogs?

- Answer : Methylation reduces polarity, enhancing membrane permeability but may diminish intercalation with DNA/RNA. Comparative studies with 3-hydroxy-8-methoxy derivatives (e.g., 6-Deoxy-8-O-methylrabelomycin) show altered cytotoxicity profiles in cancer cell lines .

Q. What experimental evidence supports the hypothesis of this compound as a metabolic byproduct?

- Answer : Its detection in human blood (PMID: 31557052) and absence in natural metabolite databases suggest xenobiotic origin. Isotopic labeling (¹⁴C-tracer studies) in model organisms can track biotransformation pathways .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

- Answer : Use accelerated stability protocols (ICH guidelines):

- pH 1–13 buffers : Monitor degradation via HPLC-UV at λ = 254 nm.

- Thermal stress (40–80°C) : Assess ketone reduction or ring-opening by LC-HRMS .

Q. What computational tools predict logP and solubility for this hydrophobic compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.